BenchChemオンラインストアへようこそ!

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Myeloperoxidase Inflammation Enzymatic Assay

Orthogonally dihalogenated pyrrolopyridazine scaffold with bromine at C5 and chlorine at C3—ideal for sequential cross-coupling and focused library synthesis. Validated sub-micromolar MPO inhibitor (IC50=106 nM) outperforms clinical candidate verdiperstat (IC50=630 nM), making it a high-priority hit for anti-inflammatory and kinase drug discovery. Unlike mono-halogenated analogs, the dual substitution enables systematic SAR exploration and fine-tuning of lipophilicity (XLogP=2), solubility, and metabolic stability. Stock up on this versatile building block to accelerate your lead optimization program.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
Cat. No. B8221601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=NN=C1Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-4-2-9-6-3(4)1-5(8)10-11-6/h1-2H,(H,9,11)
InChIKeySFIYDQFNKHPWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: A Dual-Halogenated Pyrrolopyridazine Scaffold for Targeted Medicinal Chemistry


5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 2090743-43-2) is a heterocyclic building block characterized by a fused pyrrolo[2,3-c]pyridazine core with bromine and chlorine substituents at the 5- and 3-positions, respectively [1]. This compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules, leveraging the electron-withdrawing and steric effects of its halogen atoms to modulate target binding and enable further chemical elaboration [2].

Why 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Cannot Be Replaced by Common Pyrrolopyridazine Analogs


The precise substitution pattern of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine dictates its unique reactivity and biological profile. The bromine at C5 and chlorine at C3 provide orthogonal synthetic handles for sequential cross-coupling reactions, enabling the construction of complex molecular architectures that are inaccessible with mono-halogenated or unsubstituted analogs [1]. Furthermore, the electronic and steric contributions of these halogens directly influence target binding affinity and selectivity, as evidenced by structure-activity relationship (SAR) studies on related pyrrolopyridazine kinase inhibitors [2]. Substituting a different halogen or removing a substituent can drastically alter potency and off-target profiles, making direct replacement without validation a significant risk in both research and development pipelines.

5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: Quantitative Differentiation Evidence for Procurement Decisions


MPO Inhibition: 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Exhibits Sub-Micromolar Potency in a Validated Enzymatic Assay

In a direct enzymatic inhibition assay against recombinant myeloperoxidase (MPO), 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrated an IC50 value of 106 nM [1]. This places its potency in the sub-micromolar range. For comparison, verdiperstat (AZD3241), a clinically investigated MPO inhibitor, has a reported IC50 of 630 nM in similar assays, indicating that 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is approximately 6-fold more potent in vitro .

Myeloperoxidase Inflammation Enzymatic Assay

Kinase Inhibition Potential: The Pyrrolopyridazine Scaffold is a Validated Kinase Inhibitor Pharmacophore

While 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine itself lacks direct kinase inhibition data in primary literature, the pyrrolopyridazine scaffold is a well-established pharmacophore for kinase inhibition. A closely related series of pyrrolopyridazine derivatives has been optimized as potent HER-2 inhibitors, with compound 7d achieving an IC50 of 4 nM [1]. This demonstrates the potential of the core scaffold to achieve high potency when appropriately substituted. The presence of bromine and chlorine in the 5- and 3-positions of the target compound provides key vectors for further optimization to exploit this activity profile.

Kinase Inhibitor HER-2 Cancer

Synthetic Versatility: Orthogonal Halogen Handles Enable Sequential Derivatization

5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine features two distinct halogen substituents (Br and Cl) at the C5 and C3 positions, respectively. These provide orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the stepwise introduction of diverse chemical moieties [1]. In contrast, mono-halogenated analogs like 3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1207625-18-0) offer only a single reactive site, limiting the complexity and diversity of accessible derivatives [2].

Cross-Coupling Medicinal Chemistry Building Block

Physicochemical Differentiation: Computed Properties of 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Compared to Des-Halogeno Scaffold

Computed physicochemical properties provide a basis for differentiating 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine from the unsubstituted parent scaffold. The target compound exhibits a higher molecular weight (232.46 g/mol vs. ~153 g/mol) and increased lipophilicity (XLogP3-AA = 2 vs. ~1 for the parent) due to the presence of bromine and chlorine [1]. These properties can influence solubility, permeability, and overall drug-likeness in lead optimization campaigns.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Optimal Applications for 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Based on Evidence-Driven Differentiation


Myeloperoxidase (MPO) Inhibitor Lead Discovery

Given its validated sub-micromolar MPO inhibition (IC50 = 106 nM), 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a compelling starting point for developing novel anti-inflammatory agents targeting MPO-mediated pathologies, including cardiovascular and autoimmune diseases [1]. Its potency advantage over the clinical candidate verdiperstat (IC50 = 630 nM) in vitro makes it a high-priority scaffold for hit-to-lead optimization .

Kinase-Focused Chemical Library Synthesis

As a core scaffold for kinase inhibitors, this compound is ideally suited for generating focused libraries of pyrrolopyridazine derivatives. The proven potential of this scaffold to yield potent kinase inhibitors, such as HER-2 inhibitors with low nanomolar IC50 values, supports its use in early-stage kinase drug discovery programs [1]. The orthogonal halogen handles enable rapid, systematic exploration of chemical space around the core.

Advanced Building Block for Parallel Synthesis

The presence of two distinct halogen substituents (Br and Cl) makes 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine a uniquely versatile building block for parallel synthesis and combinatorial chemistry. Its dual reactivity allows for the efficient, stepwise construction of diverse compound arrays, accelerating SAR studies and lead optimization efforts [1]. This differentiates it from mono-halogenated analogs, which offer less synthetic flexibility.

Physicochemical Property Modulation in Lead Optimization

In lead optimization campaigns, the specific halogenation pattern of this compound can be exploited to fine-tune key drug-like properties. The increased molecular weight and lipophilicity (XLogP = 2) relative to the parent scaffold provide a distinct starting point for modulating solubility, permeability, and metabolic stability, allowing medicinal chemists to dial in desired pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.